Thiomorpholine-4-carboximidamide
Overview
Description
Thiomorpholine-4-carboximidamide is a heterocyclic compound with the molecular formula C5H11N3S and a molecular weight of 145.23 g/mol . This compound is characterized by a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms, and a carboximidamide group attached to the nitrogen atom of the ring .
Mechanism of Action
Mode of Action
It is suggested that it may show its action by central inhibitory action on several kinases enzymes concerned in cytokinesis & cell cycle regulation .
Biochemical Pathways
The degradation of nitrogen heterocyclic compounds like Thiomorpholine-4-carboximidamide by certain strains of bacteria such as Mycobacterium aurum MO1 involves a general pathway. The first step of the degradative pathway is cleavage of the C—N bond; this leads to the formation of an intermediary amino acid, which is followed by deamination and oxidation of this amino acid into a diacid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiomorpholine-4-carboximidamide typically involves the reaction of thiomorpholine with cyanamide under specific conditions. One common method includes the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the carboximidamide group .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiomorpholine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboximidamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Thiomorpholine-4-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: Lacks the carboximidamide group but shares the thiomorpholine ring structure.
Morpholine-4-carboximidamide: Contains a similar carboximidamide group but has an oxygen atom instead of sulfur in the ring.
Piperazine-4-carboximidamide: Similar structure with a piperazine ring instead of thiomorpholine.
Uniqueness
Thiomorpholine-4-carboximidamide is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Biological Activity
Thiomorpholine-4-carboximidamide is a compound that has garnered attention in biological research due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview.
Chemical Structure and Properties
This compound features a six-membered ring containing sulfur and nitrogen atoms, with a carboximidamide functional group that enhances its reactivity. This unique structure allows it to participate in various chemical reactions typical for amidines and heterocycles, influencing its biological activity through interactions with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its mechanisms include:
- Enzyme Inhibition : The compound may inhibit key kinases involved in cell cycle regulation and cytokinesis, potentially impacting cancer cell proliferation.
- Receptor Interaction : By binding to active sites on receptors, it may modulate their activity, influencing various biochemical pathways.
- Metal Ion Complexation : this compound can form stable complexes with metal ions, which may enhance its biological effects by altering the reactivity of both the compound and the metal ions involved.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
Hep3B | 5.46 |
MCF-7 | 12.58 |
These results suggest that this compound may interfere with tubulin dynamics, similar to established chemotherapeutics like colchicine .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Preliminary findings indicate that it may possess activity against both bacterial and fungal pathogens. The exact mechanisms remain under investigation but are believed to involve disruption of cellular processes critical for pathogen survival.
Case Studies
- Anticancer Efficacy : A study focused on the effects of this compound on Hep3B liver cancer cells revealed that the compound induced significant morphological changes in spheroid formation, leading to increased aggregation of cancer cells . This suggests a potential mechanism for inhibiting tumor growth.
- Enzyme Interaction Studies : Research examining the interaction of this compound with various kinases demonstrated a central inhibitory action on several key enzymes involved in cell cycle regulation. These findings highlight its potential as a therapeutic agent targeting specific signaling pathways in cancer cells.
Future Directions
Ongoing research is necessary to fully elucidate the biological activities and mechanisms of this compound. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To clarify the specific pathways through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced potency and selectivity against target cells.
Properties
IUPAC Name |
thiomorpholine-4-carboximidamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3S/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSFKEBTNQAYGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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